6-(Trifluoromethoxy)-1H-indole
Overview
Description
6-(Trifluoromethoxy)-1H-indole is a chemical compound that features an indole core substituted with a trifluoromethoxy group at the 6-position. The indole structure is a bicyclic system consisting of a benzene ring fused to a pyrrole ring, which is a common motif in many natural products and pharmaceuticals. The trifluoromethoxy group is known for its electron-withdrawing properties and its ability to enhance the metabolic stability and lipophilicity of the compounds it is attached to .
Mechanism of Action
Target of Action
The primary target of 6-(Trifluoromethoxy)-1H-indole, also known as Riluzole, is the glutamate neurotransmission system . It has been shown to inhibit both glutamate release and postsynaptic glutamate receptor signaling . It also reportedly inhibits voltage-gated sodium channels .
Mode of Action
This compound interacts with its targets by modulating glutamate neurotransmission . It inhibits the release of glutamate, a neurotransmitter that sends signals in the brain and throughout the nerves in the body . It also inhibits postsynaptic glutamate receptor signaling . This compound has also been reported to inhibit voltage-gated sodium channels .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving glutamate neurotransmission . By inhibiting both the release of glutamate and the signaling of postsynaptic glutamate receptors, this compound can modulate the biochemical pathways that these processes are involved in .
Pharmacokinetics
This compound is well-absorbed, with an average absolute oral bioavailability of about 60% . Its pharmacokinetics are linear over a dose range of 25 to 100 mg given every 12 hours . The mean elimination half-life of this compound is 12 hours after repeated doses . With multiple-dose administration, it accumulates in plasma by about twofold and steady-state is reached in less than 5 days .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of glutamate neurotransmission . By inhibiting glutamate release and postsynaptic glutamate receptor signaling, this compound can help to reduce the damage to motor neurons that is often seen in conditions like amyotrophic lateral sclerosis (ALS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)-1H-indole typically involves the introduction of the trifluoromethoxy group onto an indole precursor. One common method is the reaction of an indole derivative with trifluoromethyl triflate in the presence of a base. This reaction proceeds through the formation of an intermediate trifluoromethoxy anion, which then reacts with the indole to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, where the trifluoromethoxy group can influence the reactivity and regioselectivity of the reaction.
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the indole ring.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated or nitrated indole derivatives, while nucleophilic substitution can yield various substituted indoles .
Scientific Research Applications
6-(Trifluoromethoxy)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of indole derivatives with biological targets.
Comparison with Similar Compounds
6-(Trifluoromethyl)-1H-indole: Similar to 6-(Trifluoromethoxy)-1H-indole but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-Methoxy-1H-indole: Contains a methoxy group instead of a trifluoromethoxy group.
6-Fluoro-1H-indole: Features a fluorine atom at the 6-position instead of a trifluoromethoxy group.
Uniqueness: this compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and other applications .
Properties
IUPAC Name |
6-(trifluoromethoxy)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODJNBPQUZSJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621997 | |
Record name | 6-(Trifluoromethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467451-91-8 | |
Record name | 6-(Trifluoromethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.